3,6-dibromo-4-chloro-2H-indazole
Overview
Description
3,6-Dibromo-4-chloro-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-4-chloro-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in the presence of oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-4-chloro-2H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
3,6-Dibromo-4-chloro-2H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as anticancer, antibacterial, and anti-inflammatory properties.
Chemical Biology: It serves as a valuable tool for studying biological pathways and molecular interactions.
Material Science: The compound can be used in the synthesis of novel materials with unique properties for various industrial applications.
Mechanism of Action
The mechanism of action of 3,6-dibromo-4-chloro-2H-indazole involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms in the structure enhances its ability to bind to target proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3,6-Dibromo-4-chloro-2H-indazole can be compared with other similar compounds, such as:
3,6-Dibromo-2H-indazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloro-2H-indazole: Lacks the bromine atoms, which can influence its chemical properties and applications.
2H-Indazole: The parent compound without any halogen substitutions, which serves as a basis for understanding the effects of bromine and chlorine substitutions.
Properties
IUPAC Name |
3,6-dibromo-4-chloro-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClN2/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHYCAMUNGHIQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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